molecular formula C12H15ClN4O4S B13778106 1H-Imidazolium, 2-((4-chlorophenyl)azo)-1,3-dimethyl-, methyl sulfate CAS No. 63589-32-2

1H-Imidazolium, 2-((4-chlorophenyl)azo)-1,3-dimethyl-, methyl sulfate

Cat. No.: B13778106
CAS No.: 63589-32-2
M. Wt: 346.79 g/mol
InChI Key: KHAMULZYMZWZLN-UHFFFAOYSA-M
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Description

1H-Imidazolium, 2-((4-chlorophenyl)azo)-1,3-dimethyl-, methyl sulfate is a complex organic compound that belongs to the class of imidazolium salts This compound is characterized by the presence of an imidazole ring substituted with a 4-chlorophenylazo group and two methyl groups The methyl sulfate group is attached to the nitrogen atom of the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Imidazolium, 2-((4-chlorophenyl)azo)-1,3-dimethyl-, methyl sulfate typically involves the reaction of 1,3-dimethylimidazole with 4-chlorophenylazobenzene in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, such as a specific temperature and pressure, to ensure the formation of the desired product. The methyl sulfate group is introduced through a subsequent reaction with methyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters to minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1H-Imidazolium, 2-((4-chlorophenyl)azo)-1,3-dimethyl-, methyl sulfate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the azo group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl sulfate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as halides, thiols, or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the imidazolium compound.

    Reduction: Amino derivatives of the imidazolium compound.

    Substitution: Various substituted imidazolium salts, depending on the nucleophile used.

Scientific Research Applications

1H-Imidazolium, 2-((4-chlorophenyl)azo)-1,3-dimethyl-, methyl sulfate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug delivery systems.

    Industry: Utilized in the development of advanced materials, such as ionic liquids and polymers.

Mechanism of Action

The mechanism of action of 1H-Imidazolium, 2-((4-chlorophenyl)azo)-1,3-dimethyl-, methyl sulfate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The azo group can undergo redox reactions, influencing cellular processes. The imidazolium ring can interact with nucleic acids and proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    1H-Imidazolium, 1,3-bis(4-chlorophenyl)-, chloride: Similar structure but with different substituents.

    1H-Imidazolium, 1,3-bis[2-(4-chlorophenyl)-2-oxoethyl]-, bromide: Contains oxoethyl groups instead of the azo group.

    1,3-Disulfonic acid imidazolium hydrogen sulfate: Different functional groups but similar imidazolium core.

Uniqueness

1H-Imidazolium, 2-((4-chlorophenyl)azo)-1,3-dimethyl-, methyl sulfate is unique due to the presence of the 4-chlorophenylazo group, which imparts distinct chemical and biological properties

Properties

CAS No.

63589-32-2

Molecular Formula

C12H15ClN4O4S

Molecular Weight

346.79 g/mol

IUPAC Name

(4-chlorophenyl)-(1,3-dimethylimidazol-1-ium-2-yl)diazene;methyl sulfate

InChI

InChI=1S/C11H12ClN4.CH4O4S/c1-15-7-8-16(2)11(15)14-13-10-5-3-9(12)4-6-10;1-5-6(2,3)4/h3-8H,1-2H3;1H3,(H,2,3,4)/q+1;/p-1

InChI Key

KHAMULZYMZWZLN-UHFFFAOYSA-M

Canonical SMILES

CN1C=C[N+](=C1N=NC2=CC=C(C=C2)Cl)C.COS(=O)(=O)[O-]

Origin of Product

United States

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